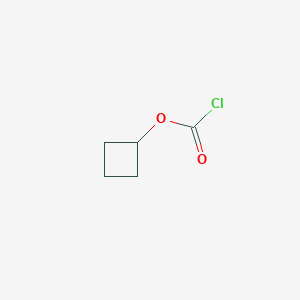

Cyclobutyl chloroformate

Overview

Description

Cyclobutyl chloroformate is an organic compound with the molecular formula C5H7ClO2. It is a member of the chloroformate family, which are esters of chloroformic acid. This compound is a colorless, volatile liquid that is reactive and degrades in moist air . It is used as a reagent in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

Cyclobutyl chloroformate is a type of chloroformate, which are a class of organic compounds with the formula ROC(O)Cl . They are formally esters of chloroformic acid Chloroformates in general are used as reagents in organic chemistry , suggesting that they interact with a wide range of organic compounds.

Mode of Action

This compound, like other chloroformates, is reactive and can participate in various chemical reactions. It is known to be water-reactive . It is incompatible with strong oxidizing agents, alcohols, bases, including amines . It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .

Biochemical Pathways

Chloroformates are known to be used as reagents in organic chemistry , suggesting that they may participate in a variety of biochemical reactions.

Pharmacokinetics

It is known to be a volatile liquid and is water-reactive , which may influence its absorption and distribution.

Action Environment

This compound is known to be water-reactive , suggesting that its action, efficacy, and stability may be influenced by the presence of water. It is also incompatible with strong oxidizing agents, alcohols, bases, including amines , suggesting that these substances may also influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutyl chloroformate can be synthesized through the reaction of cyclobutanol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the chloroformate ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer and more environmentally friendly reagents such as triphosgene instead of phosgene. The reaction is carried out in an aprotic organic solvent, and the use of an organic base helps to absorb the hydrochloric acid generated during the reaction .

Chemical Reactions Analysis

Types of Reactions: Cyclobutyl chloroformate undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form cyclobutanol and carbon dioxide.

Common Reagents and Conditions:

Amines: React with this compound to form carbamates under mild conditions.

Major Products:

Carbamates: Formed from the reaction with amines.

Carbonate Esters: Formed from the reaction with alcohols.

Cyclobutanol and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

Cyclobutyl chloroformate is used in various scientific research applications, including:

Organic Synthesis:

Pharmaceuticals: In the synthesis of intermediates for drug development.

Material Science: As a building block for the synthesis of polymers and other advanced materials.

Comparison with Similar Compounds

Methyl Chloroformate: A simpler chloroformate ester used in organic synthesis.

Benzyl Chloroformate: Used to introduce the carboxybenzyl protecting group in peptide synthesis.

Fluorenylmethyloxycarbonyl Chloride: Used to introduce the FMOC protecting group in peptide synthesis.

Uniqueness: Cyclobutyl chloroformate is unique due to its cyclobutyl group, which imparts specific steric and electronic properties that can influence the reactivity and selectivity of reactions. This makes it a valuable reagent in the synthesis of complex molecules and materials .

Biological Activity

1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data regarding its biological effects, particularly in relation to enzyme inhibition and antimicrobial properties.

Chemical Structure and Properties

The compound features a trifluoroethanone moiety and a bromo-fluorophenyl group, which contribute to its unique chemical reactivity. The presence of multiple fluorine atoms enhances lipophilicity and influences the compound's interaction with biological systems.

Enzyme Inhibition

- Cholinesterase Inhibition :

- Research indicates that compounds with similar structures to 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone may exhibit cholinesterase inhibitory activity. Cholinesterases are crucial enzymes involved in neurotransmission, and their inhibition can lead to various neurological effects.

- A study on related compounds showed significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 60.17 µM to 61.72 µM for selective inhibitors .

Antimicrobial Activity

- Antibacterial Properties :

- The compound has been investigated for its potential as an antibacterial agent. Similar compounds have demonstrated effectiveness against resistant bacterial strains, which is critical given the rising issue of antibiotic resistance in clinical settings .

- A patent report suggests that derivatives of this compound may serve as metallo-beta-lactamase inhibitors, thereby enhancing the efficacy of beta-lactam antibiotics against resistant bacteria .

Case Studies

- In Vivo Studies :

- In Vitro Studies :

Data Summary

Properties

IUPAC Name |

cyclobutyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c6-5(7)8-4-2-1-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOSYIIMLMZMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Record name | CYCLOBUTYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601001865 | |

| Record name | Cyclobutyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601001865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclobutyl chloroformate appears as a clear liquid. Denser than water. Fire risk. Toxic and corrosive. Contact may severely irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. | |

| Record name | CYCLOBUTYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

81228-87-7 | |

| Record name | CYCLOBUTYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclobutyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81228-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081228877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601001865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclobutyl carbonochloridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.